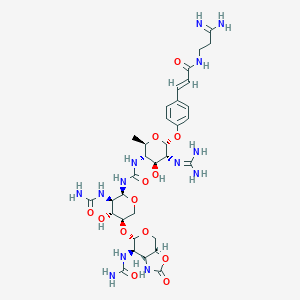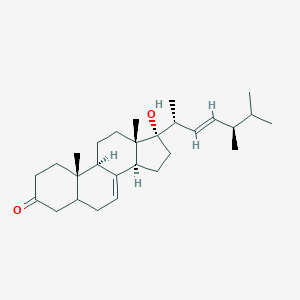
Ergosta-7,22-dien-17-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-7,22-dien-17-ol-3-one is a naturally occurring compound found in various plants and fungi. It is a member of the ergosterol family and is also known as ergosterol peroxide. This compound has gained significant attention in recent years due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Ergosta-7,22-dien-17-ol-3-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various pharmacological activities such as antitumor, anti-inflammatory, antifungal, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells such as breast cancer, liver cancer, and lung cancer. It has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, Ergosta-7,22-dien-17-ol-3-one has been shown to possess potent antifungal and antiviral activities.
Mécanisme D'action
The mechanism of action of Ergosta-7,22-dien-17-ol-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Ergosta-7,22-dien-17-ol-3-one has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. The compound has also been shown to inhibit cell proliferation by suppressing the expression of various cell cycle-related proteins. Additionally, Ergosta-7,22-dien-17-ol-3-one has been found to modulate the immune system by regulating the production of various cytokines.
Biochemical and Physiological Effects:
Ergosta-7,22-dien-17-ol-3-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, Ergosta-7,22-dien-17-ol-3-one has been found to modulate the production of various cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ergosta-7,22-dien-17-ol-3-one is its broad-spectrum pharmacological activities. The compound exhibits antitumor, anti-inflammatory, antifungal, and antiviral properties, which makes it a promising candidate for drug development. Additionally, Ergosta-7,22-dien-17-ol-3-one is a naturally occurring compound, which makes it relatively safe for use in humans.
One of the limitations of Ergosta-7,22-dien-17-ol-3-one is its low yield in the synthesis process. Obtaining large quantities of this compound is challenging, which limits its use in large-scale experiments. Additionally, the mechanism of action of Ergosta-7,22-dien-17-ol-3-one is not fully understood, which makes it difficult to optimize its pharmacological properties.
Orientations Futures
Future research on Ergosta-7,22-dien-17-ol-3-one should focus on understanding its mechanism of action. This will enable researchers to optimize its pharmacological properties and develop more effective drugs. Additionally, research should focus on developing new synthesis methods that increase the yield of this compound. This will enable researchers to obtain large quantities of Ergosta-7,22-dien-17-ol-3-one, which will facilitate large-scale experiments. Finally, future research should focus on developing novel drug delivery systems that enhance the bioavailability of Ergosta-7,22-dien-17-ol-3-one. This will enable researchers to develop more effective drugs that can be used to treat various diseases.
Méthodes De Synthèse
Ergosta-7,22-dien-17-ol-3-one is synthesized from ergosterol, which is obtained from various natural sources such as yeast, fungi, and plants. The synthesis process involves the oxidation of ergosterol with various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, and ozone. The yield of the synthesis process is relatively low, which makes it difficult to obtain large quantities of this compound.
Propriétés
Numéro CAS |
118230-93-6 |
|---|---|
Nom du produit |
Ergosta-7,22-dien-17-ol-3-one |
Formule moléculaire |
C28H44O2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(9R,10S,13S,14S,17S)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-17-hydroxy-10,13-dimethyl-2,4,5,6,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)7-8-20(4)28(30)16-13-25-23-10-9-21-17-22(29)11-14-26(21,5)24(23)12-15-27(25,28)6/h7-8,10,18-21,24-25,30H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
NZLLFTZORMKXLC-GQAQTOSXSA-N |
SMILES isomérique |
C[C@@H](/C=C/[C@@H](C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C)O)C(C)C |
SMILES |
CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O |
SMILES canonique |
CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O |
Synonymes |
EDOO ergosta-7,22-dien-17-ol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







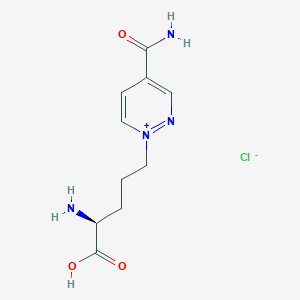




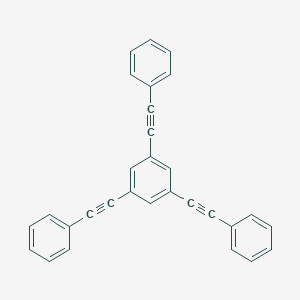

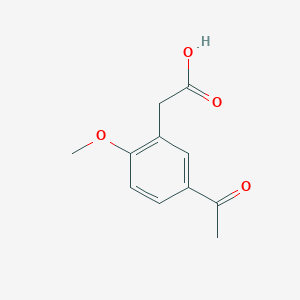
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
